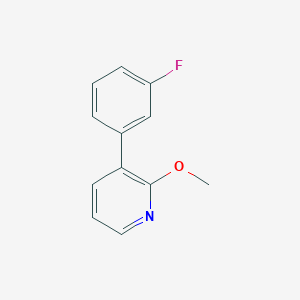

3-(3-Fluorophenyl)-2-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-2-methoxypyridine |

InChI |

InChI=1S/C12H10FNO/c1-15-12-11(6-3-7-14-12)9-4-2-5-10(13)8-9/h2-8H,1H3 |

InChI Key |

YJAHHICUNHPIRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Fluorophenyl 2 Methoxypyridine

Retrosynthetic Analysis and Strategic Disconnections for the 3-(3-Fluorophenyl)-2-methoxypyridine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary strategic disconnections are most viable.

Strategy A: Aryl-Pyridine Bond Formation as the Key Step

This strategy disconnects the C3-C(aryl) bond, identifying a 3-substituted-2-methoxypyridine and a 3-fluorophenyl unit as the primary synthons. This leads to two main forward-synthetic pathways:

Suzuki-Miyaura Coupling: This approach involves the coupling of a 3-halo-2-methoxypyridine (e.g., 3-bromo- (B131339) or 3-iodo-2-methoxypyridine) with (3-fluorophenyl)boronic acid.

Alternative Coupling: Another route involves coupling 2-methoxypyridine-3-boronic acid with a 3-fluorohalobenzene (e.g., 1-bromo-3-fluorobenzene).

Strategy B: Methoxy (B1213986) Group Introduction as the Key Step

This approach involves disconnecting the C2-O bond. This suggests a precursor such as 3-(3-fluorophenyl)-2-halopyridine (e.g., 2-chloro- or 2-bromopyridine (B144113) derivative). The forward synthesis would then involve a nucleophilic aromatic substitution (SNAr) reaction with a methoxide (B1231860) source, such as sodium methoxide.

These disconnections form the basis for the established and emerging synthetic methods detailed in the following sections.

Established and Emerging Synthetic Approaches to the Pyridine (B92270) Core

The construction of the this compound core relies on well-established reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired regioselectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, making it ideal for constructing the aryl-pyridine linkage. nih.gov This palladium-catalyzed reaction typically involves an organoboron compound (like a boronic acid or ester) and an organic halide. beilstein-journals.orgnih.gov

For the synthesis of the target molecule, two primary Suzuki-Miyaura pathways are feasible:

Pathway 1: Coupling of a 3-halo-2-methoxypyridine with (3-fluorophenyl)boronic acid.

Pathway 2: Coupling of 2-methoxypyridine-3-boronic acid with a 3-fluorophenyl halide.

The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. nih.govresearchgate.net The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and solvent system (e.g., dioxane/water, toluene/ethanol/water) is crucial for achieving high yields. mdpi.com

| Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) | K₂CO₃ | Water | 100 | 95 | researchgate.net |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 35 | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80 | 60 | mdpi.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 (mono-arylated) | beilstein-journals.org |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto electron-deficient aromatic rings, such as pyridines. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2 and C4 positions.

To synthesize this compound, a precursor like 3-(3-fluorophenyl)-2-halopyridine can be treated with a methoxide source. Sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or an aprotic polar solvent such as DMSO or DMF is commonly used. The reaction proceeds via an addition-elimination mechanism, involving a temporary loss of aromaticity to form a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine ring. The subsequent elimination of the halide ion restores aromaticity and yields the final product. nih.gov

The reactivity of the leaving group typically follows the order F > Cl > Br > I, which is opposite to Sₙ2 reactions, because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. scholaris.ca

| Substrate | Nucleophile | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | PhCH₂OH / NaH | NMP | ~100 (MW) | 3 min | 81 | scholaris.ca |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 | 90 min | 38 | nih.gov |

| 3-Methoxypyridine | Piperidine / NaH / LiI | THF | 60 | 12 h | 93 | nih.gov |

| 2-Chloro-5-nitropyridine | NaOMe / MeOH | Methanol | Reflux | - | - | google.com |

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful alternative for accessing highly substituted pyridines that may be difficult to prepare through functionalization of a pre-existing ring. researchgate.net Classical methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses, and more modern transition-metal-catalyzed cycloadditions, allow for the convergent assembly of complex pyridine structures.

While potentially more step-intensive, these methods provide excellent control over the substitution pattern. For this compound, a de novo strategy could involve the condensation of components that already contain the fluorophenyl and methoxy precursors. For example, a reaction could be designed involving a β-keto ester, an aldehyde (such as 3-fluorobenzaldehyde), and an ammonia (B1221849) source in a multi-component reaction, followed by subsequent functional group manipulations to install the methoxy group.

Regioselective functionalization of a simpler pyridine starting material is another key strategy. This can involve directed ortho-metalation (DoM) or C-H activation. For instance, 2-methoxypyridine (B126380) can be selectively metalated (lithiated) at the C6 position due to the directing effect of the pyridine nitrogen. However, under certain conditions, lithiation at the C3 position can also be achieved, providing a route to introduce the 3-fluorophenyl group via reaction with an appropriate electrophile. google.com

Alternatively, direct C-H arylation methods are emerging as powerful tools. These reactions, often catalyzed by palladium, can selectively form a C-C bond between a C-H bond on the pyridine ring and an aryl halide. The regioselectivity is controlled by the electronic properties of the pyridine ring and any existing substituents. For a 2-methoxypyridine substrate, C-H arylation at the C3 or C5 position could be explored, although achieving high regioselectivity can be challenging.

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable to specific analogs)

The structure of this compound itself is achiral and therefore does not require stereoselective synthesis or chiral resolution. However, if this scaffold were to be incorporated into a larger molecule containing stereocenters, or if chiral derivatives were to be synthesized (for example, by introducing a chiral substituent on either the pyridine or phenyl ring), then stereoselective methods would become relevant.

In such cases, asymmetric synthesis could be employed, for instance, through the use of chiral ligands in a cross-coupling reaction to induce atropisomerism if rotation around the aryl-pyridine bond were sufficiently hindered. Alternatively, if a racemic mixture of a chiral analog were synthesized, chiral resolution techniques such as diastereomeric salt formation with a chiral acid or base, or chiral chromatography, could be used to separate the enantiomers.

Optimization of Reaction Conditions for Scalability and Yield

The large-scale synthesis of this compound, likely via a Suzuki-Miyaura cross-coupling reaction, requires meticulous optimization of several interconnected parameters to ensure high yield, purity, and process safety. covasyn.comrsc.org This reaction typically involves the coupling of a 3-halo-2-methoxypyridine (e.g., 3-bromo-2-methoxypyridine) with (3-fluorophenyl)boronic acid.

Key parameters for optimization include:

Catalyst System (Catalyst and Ligand): The choice of catalyst is paramount. Palladium-based catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are highly effective, especially when paired with phosphine-based ligands that stabilize the palladium center and facilitate the catalytic cycle. nih.gov For challenging couplings involving electron-deficient heteroaryl halides, specific ligands may be required to achieve high yields. nih.gov Nickel-based catalysts, such as NiCl₂(PCy₃)₂, have emerged as a cost-effective and highly reactive alternative to palladium, showing excellent performance in the coupling of heterocyclic substrates. nih.govmdpi.com Optimizing the catalyst loading is a critical step for scalability; effective systems can achieve high yields with catalyst loadings as low as 0.5–1 mol%. acs.org

Base: The base plays a crucial role in the transmetallation step of the catalytic cycle. A variety of inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The choice of base can significantly affect the reaction rate and yield, depending on its strength, solubility in the reaction medium, and interaction with the substrates and catalyst. researchgate.net

Solvent: The solvent must solubilize the reactants, reagents, and catalyst system. Aprotic polar solvents such as 1,4-dioxane, toluene, and dimethylformamide (DMF) are frequently employed. The selection of the solvent also influences the reaction temperature, which in turn affects reaction kinetics and the potential for side-product formation.

Temperature and Reaction Time: These parameters are optimized to drive the reaction to completion while minimizing the degradation of reactants or products. The optimal temperature is closely linked to the chosen solvent and the reactivity of the specific substrates and catalyst. Monitoring the reaction progress allows for the determination of the minimum time required for complete conversion, which is crucial for maximizing throughput on a larger scale.

The following interactive table summarizes a hypothetical optimization study for the Suzuki-Miyaura synthesis of this compound based on typical conditions for similar heteroaryl couplings.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |

| 3 | NiCl₂(PCy₃)₂ (3) | - | K₃PO₄ | Toluene | 100 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |

| 5 | NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ | 2-MeTHF | 100 | 91 |

Application of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. gctlc.org This involves a holistic approach to minimizing waste, reducing energy consumption, and using safer chemicals.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: The use of palladium or nickel catalysts is a core green principle, as it allows for the reaction to proceed with only a small, recyclable amount of catalyst rather than stoichiometric reagents, which would generate significantly more waste.

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling are inherently atom-economical, as a large portion of the atoms from the reactants are incorporated into the final product, minimizing byproduct formation.

Safer Solvents and Auxiliaries: A significant portion of waste in chemical processes comes from solvents. acs.org Traditional solvents like 1,4-dioxane and N-methyl-2-pyrrolidone (NMP) are effective but face increasing environmental and safety scrutiny. A key green improvement is their replacement with more sustainable alternatives. Research has shown that nickel-catalyzed Suzuki-Miyaura couplings can be performed efficiently in "green" solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and t-amyl alcohol. nih.govacs.org Aqueous Suzuki reactions, using water as the primary solvent, represent another significant advancement in reducing reliance on organic solvents. gctlc.org

Use of Alternative Catalysts: While palladium is a highly effective catalyst, it is a precious metal with high cost and toxicity concerns. Nickel, being more earth-abundant and significantly cheaper, presents a greener alternative. The development of robust nickel-catalyzed cross-coupling protocols for producing biaryl compounds, including those containing pyridine rings, is a major step toward more sustainable pharmaceutical manufacturing. nih.govresearchgate.net

The table below contrasts a traditional synthetic approach with a greener alternative for the synthesis of this compound.

| Parameter | Traditional Approach | Greener Approach |

|---|---|---|

| Catalyst | Palladium (Precious Metal) | Nickel (Earth-Abundant Metal) nih.govacs.org |

| Solvent | 1,4-Dioxane or DMF (Hazardous) | 2-MeTHF, t-Amyl Alcohol, or Water (Safer) nih.govacs.orggctlc.org |

| Base | Strong, hazardous bases | Environmentally benign bases (e.g., K₂CO₃) gctlc.org |

| Energy | Prolonged heating (12-24h) | Shorter reaction times (e.g., 30 min) or lower temperatures gctlc.org |

| Waste | Organic solvent waste, metal residues | Reduced organic waste, less toxic metal byproducts acs.org |

Molecular Design and Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl 2 Methoxypyridine Analogs

Rationale for Fluorine and Methoxy (B1213986) Group Incorporation in Pyridine (B92270) Scaffolds

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). researchgate.net This substitution can lead to several beneficial modifications:

Metabolic Stability : A primary reason for incorporating fluorine into aromatic and heterocyclic rings is to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage and thus preventing metabolic degradation at that position, which can prolong the drug's half-life. researchgate.net

Electronic Modulation : Fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring to which it is attached. This can lower the pKa of nearby basic groups, such as the pyridine nitrogen, which can in turn affect bioavailability and target binding affinity. researchgate.net The high electronegativity also creates a strong dipole moment, which can lead to favorable electrostatic interactions with the target protein. nih.gov

Binding Interactions : Fluorine can participate in various non-covalent interactions that enhance ligand-target binding. These include electrostatic and hydrogen-bond interactions. nih.govmdpi.comnih.gov It can act as a hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones. Furthermore, fluorination often increases the lipophilicity of a molecule, which can enhance hydrophobic interactions within the target's binding pocket. nih.govmdpi.com

The methoxy group (-OCH₃) is another functional group frequently employed by medicinal chemists to fine-tune the properties of lead compounds. nih.gov Its inclusion can offer several advantages:

Target Binding and Potency : The oxygen atom of the methoxy group is a hydrogen bond acceptor (HBA) and can form crucial hydrogen bonds with amino acid residues in a protein's active site, thereby anchoring the ligand and improving binding affinity. nih.gov Despite being an HBA, it contributes minimally to the polar surface area (PSA), which is advantageous for maintaining good cell permeability. nih.gov In some instances, replacing a hydrogen with a methoxy group has led to significant improvements in potency. nih.gov

Conformational Control : The methoxy group can exert steric effects that influence the preferred conformation of the molecule. By restricting the rotation around the biaryl bond in 3-phenylpyridine (B14346) analogs, it can lock the molecule into a bioactive conformation that is optimal for binding to the target. However, the methoxy group itself is a site of potential metabolism, primarily through O-demethylation, which must be considered during the drug design process. nih.gov

Systematic Exploration of Positional and Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to lead optimization. For 3-(3-Fluorophenyl)-2-methoxypyridine analogs, this involves systematically modifying the phenyl moiety, the pyridine ring, and the linkage between them to probe the chemical space and identify compounds with superior biological activity and drug-like properties.

The 3-fluorophenyl group is a critical component for target interaction, and modifications to this ring can have a profound impact on biological activity. SAR studies typically explore the effects of varying the position and electronic nature of substituents.

Research on gamma-secretase modulators (GSMs) provides a clear example of how phenyl ring modifications influence activity. In one study, the 3-fluorophenyl "B-ring" of a parent compound was replaced with other groups, including a 3-methoxyphenyl (B12655295) group. nih.gov This change from an electron-withdrawing fluorine to an electron-donating methoxy group resulted in a modest improvement in efficacy, demonstrating that the electronic and steric profile of this ring is a key determinant of activity. nih.gov

The following table illustrates the SAR for modifications on the B-ring of a specific N-ethylpyrazole GSM analog.

| Compound | B-Ring Moiety | Aβ42 IC₅₀ (nM) |

|---|---|---|

| Analog 1 | 3-Fluorophenyl | 110 |

| Analog 2 | 3-Methoxyphenyl | 63 |

Systematic studies on other scaffolds further reinforce these principles. For instance, in a series of antituberculosis agents, riminophenazines bearing 3-halogen or 3,4-dihalogen-substituted phenyl groups at the N-5 position exhibited the most potent activity. researchgate.netnih.gov This highlights that both the position and the nature of the halogen substituent are critical. Similarly, studies on antiproliferative pyridine derivatives have shown that the activity is highly dependent on the electronic properties of the phenyl ring substituents, with both electron-withdrawing groups (like -NO₂) and electron-donating groups (like -CH₃) capable of enhancing activity depending on their position (ortho, meta, or para). mdpi.com

A powerful modification strategy involves replacing the phenyl moiety with another heterocyclic ring, a site-specific alteration that can dramatically change the compound's properties. The aforementioned GSM study also explored replacing the 3-fluorophenyl ring with a 3-methoxypyridyl ring. This change, which introduces a nitrogen atom into the ring, did not negatively impact potency and led to a significant improvement in aqueous solubility. nih.gov

The table below compares the activity and properties of an N-ethyl-substituted cyclopentapyrazole GSM with different B-rings.

| Compound | B-Ring Moiety | Aβ42 IC₅₀ (nM) | Aqueous Solubility (µM) |

|---|---|---|---|

| Analog 3 | 3-Fluorophenyl | 36 | 1.5 |

| Analog 4 | 3-Methoxypyridyl | 33 | 13.6 |

Further SAR exploration on the pyridine ring itself often involves adding or modifying substituents at other available positions. Studies on various pyridine-containing scaffolds have shown that adding groups like -OH, -NH₂, or additional -OCH₃ groups can enhance antiproliferative activity, while bulky groups or certain halogen placements can be detrimental. nih.gov In a series of PI3K/mTOR inhibitors, modulation of substituents on a pyrido[3,2-d]pyrimidine (B1256433) core demonstrated that even small changes could shift the activity profile from a dual inhibitor to a selective one, underscoring the sensitivity of target interactions to the pyridine ring's substitution pattern. mdpi.com

In this compound, the phenyl and pyridine rings are connected by a direct C-C bond. While effective, this direct linkage restricts the relative orientation of the two rings. A common strategy in medicinal chemistry is to introduce a linker between two key pharmacophoric elements to optimize their spatial arrangement for target binding. Linkers such as amides, ethers, or short alkyl chains can provide conformational flexibility or rigidity, depending on their nature, allowing for an optimal fit within the binding site.

Scaffold hopping is a more profound strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the key binding interactions of the original pharmacophores. This is often done to escape patent-protected chemical space, improve physicochemical properties, or overcome metabolic liabilities. hbku.edu.qa

Lead Optimization Strategies Based on Comprehensive SAR Data

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound through systematic chemical modifications. For analogs of this compound, comprehensive Structure-Activity Relationship (SAR) data, derived from synthesizing and testing a variety of structural analogs, is fundamental to guiding these modifications.

The core structure, consisting of a pyridine ring substituted with a 2-methoxy group and a 3-(3-fluorophenyl) group, offers several points for chemical derivatization. SAR studies typically explore the impact of modifying each of these components.

Modifications of the Phenyl Ring: The fluorine substituent on the phenyl ring is a key feature. Its position and electronic properties are crucial for activity. Optimization strategies often involve:

Positional Isomers: Moving the fluorine atom to the ortho- or para-positions of the phenyl ring can significantly alter the molecule's interaction with its biological target.

Alternative Halogens: Replacing fluorine with other halogens like chlorine or bromine helps to probe the role of both steric bulk and electronic effects at this position.

Electron-Donating and Withdrawing Groups: Introducing groups such as methyl (electron-donating) or cyano (electron-withdrawing) in place of the fluorine can provide insights into the electronic requirements of the binding pocket.

Modifications of the Pyridine Ring: The pyridine core itself is a common scaffold in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring can engage in π-stacking interactions. Lead optimization may involve:

Substitution on the Pyridine Ring: Introducing small alkyl or halogen substituents at other available positions (C4, C5, C6) on the pyridine ring can modulate the compound's lipophilicity and metabolic stability.

Modifications of the Methoxy Group: The 2-methoxy group is another key interaction point. Strategies here include:

Alkoxy Chain Length: Varying the length of the alkyl chain (e.g., ethoxy, propoxy) can explore the size constraints of the binding site.

Bioisosteric Replacement: Replacing the methoxy group with other bioisosteres, such as a hydroxyl or an amino group, can identify alternative hydrogen bonding opportunities and impact metabolic pathways.

The collective data from these systematic modifications form a comprehensive SAR profile, which is crucial for designing next-generation analogs with improved therapeutic potential.

| Analog Modification | Position of Change | Rationale | Observed Impact on Activity (Hypothetical) |

|---|---|---|---|

| Fluorine to Chlorine | 3'-position of Phenyl Ring | Probe steric and electronic tolerance | Slight decrease in potency |

| Fluorine to Methyl | 3'-position of Phenyl Ring | Evaluate impact of electron-donating group | Significant loss of activity |

| Methoxy to Ethoxy | 2-position of Pyridine Ring | Explore steric limits of binding pocket | Maintained or slightly improved activity |

| Addition of Methyl group | 5-position of Pyridine Ring | Increase lipophilicity and metabolic stability | Moderate improvement in cell-based potency |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR models serve as a powerful predictive tool to prioritize the synthesis of new derivatives with a higher probability of success, thereby saving time and resources.

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A dataset of synthesized analogs with their corresponding experimentally determined biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms.

Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments.

Steric descriptors: Relate to the size and shape of the molecule.

Hydrophobic descriptors: Quantify the lipophilicity of the molecule.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques.

A validated QSAR model for this compound analogs can reveal which molecular properties are most influential for their biological activity. For instance, a model might indicate that a specific range of lipophilicity and the presence of a hydrogen bond acceptor at a particular location are critical for high potency. This information provides a rational basis for the design of novel analogs. For example, if the model highlights the importance of the electrostatic potential around the fluorophenyl ring, new designs might focus on substituents that modulate this property.

| Descriptor Type | Example Descriptor | Correlation with Activity (Hypothetical) | Design Implication |

|---|---|---|---|

| Hydrophobic | LogP | Positive correlation up to a certain value | Design analogs with optimal lipophilicity |

| Electronic | Dipole Moment | Negative correlation | Synthesize analogs with lower dipole moments |

| Steric | Molar Refractivity | Parabolic relationship | Avoid overly bulky substituents on the pyridine ring |

| Topological | Wiener Index | Weak correlation | Less critical for guiding new designs |

By integrating comprehensive SAR data with predictive QSAR models, researchers can navigate the complex chemical space of this compound analogs more efficiently, accelerating the identification of optimized drug candidates.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Molecular Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For 3-(3-Fluorophenyl)-2-methoxypyridine, the key rotatable bonds are the one connecting the phenyl and pyridine (B92270) rings and the bond between the methoxy (B1213986) group and the pyridine ring.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the molecular energy landscape. rsc.orgbiorxiv.orgtue.nlbiorxiv.org This landscape is a surface that represents the potential energy of the molecule as a function of its geometric parameters. rsc.org By identifying the low-energy regions on this surface, researchers can determine the most stable and energetically accessible conformations.

For the 2-methoxypyridine (B126380) scaffold, studies have shown a preference for specific orientations of the methoxy group relative to the pyridine ring, influenced by electronic and steric factors. rsc.org The introduction of the 3-fluorophenyl group adds another layer of complexity. The rotation around the C-C bond linking the two rings will be governed by the steric hindrance between adjacent hydrogen atoms and the potential for non-covalent interactions involving the fluorine atom. The fluorine substituent can influence conformational preference through dipole-dipole interactions and hyperconjugation. researchgate.net Understanding this landscape is critical, as the biologically active conformation that binds to a target protein may not necessarily be the absolute lowest energy conformer in isolation. uky.edu

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comscispace.comscientifiq.aistrath.ac.uk This method is instrumental in identifying potential biological targets for this compound and elucidating the structural basis of its activity.

Docking algorithms place the ligand into the binding site of a protein in various possible conformations and orientations. A scoring function then evaluates the fitness of each pose. For this compound, these simulations can predict key intermolecular interactions that stabilize the ligand-protein complex. These interactions may include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonds or other electrostatic interactions, which can be crucial for binding affinity and selectivity. nih.govmdpi.com

The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a numerical score (e.g., in kcal/mol). nih.govmdpi.comnih.gov A lower docking score generally suggests a more favorable binding interaction and higher predicted affinity. nih.govmdpi.com While these scores are approximations, they are highly effective for ranking different compounds in a virtual screen or comparing the predicted affinity of various analogs of this compound. nih.govresearchgate.netresearchgate.nettum.de By systematically modifying the parent structure in silico (e.g., changing the position of the fluorine atom or altering the substituent on the pyridine ring) and re-docking the analogs, researchers can predict which modifications are likely to improve potency.

Table 1: Hypothetical Docking Results for this compound Analogs Against a Kinase Target

| Compound ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | This compound | -8.5 | H-bond with Asp145; Pi-Pi stacking with Phe80 |

| Analog-1 | 4-Fluoro substitution | -8.9 | H-bond with Asp145; Pi-Pi stacking with Phe80; Halogen bond with Leu25 |

| Analog-2 | 2-Fluoro substitution | -7.8 | H-bond with Asp145; Steric clash with Val30 |

| Analog-3 | Methoxy to Ethoxy | -8.7 | H-bond with Asp145; Pi-Pi stacking with Phe80; Hydrophobic interaction with Val30 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov Starting from a docked pose, MD simulations calculate the movements of atoms in the complex over time by solving Newton's equations of motion. mdpi.commdpi.comnih.govnih.gov This allows for an assessment of the stability and dynamics of the ligand-protein complex in a simulated physiological environment, including the presence of water molecules. fraserlab.comaalto.fi

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket and the complex is stable.

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues to identify which parts of the protein are more flexible or rigid upon ligand binding.

Binding Free Energy Calculations: More advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to obtain a more accurate estimation of the binding free energy.

These simulations can validate the docking results, reveal important conformational changes in the protein or ligand upon binding, and highlight the role of specific water molecules in mediating interactions. nih.gov

Virtual Screening and De Novo Design Methodologies for Analog Discovery

Computational methods are powerful tools for discovering new analogs of a lead compound like this compound.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov If this compound is identified as a hit, structure-based virtual screening can be used to find commercially available compounds that fit the same binding pocket and share key interaction features. dovepress.comchemrxiv.org

De Novo Design: This approach involves designing a novel molecule from scratch, atom by atom or fragment by fragment, within the constraints of the target's binding site. researchgate.netmdpi.com De novo design algorithms can generate entirely new chemical scaffolds that are structurally different from this compound but are optimized to form ideal interactions with the target protein, potentially leading to compounds with improved potency and novel intellectual property. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches Applied to this compound Derivatives

The design of derivatives of this compound can follow two main computational drug design strategies, depending on the available information about the biological target. mdpi.com

Ligand-Based Drug Design (LBDD): In scenarios where the three-dimensional structure of the biological target is unknown, LBDD methods are employed. nih.govjubilantbiosys.com These approaches rely on the knowledge of a set of molecules that are active against the target. By analyzing the common structural and electronic features of these active molecules, a pharmacophore model can be developed. researchgate.net This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used as a query to search for new compounds with similar features.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), SBDD provides a powerful, rational approach to drug design. nih.govmdpi.com Using the target's structure, researchers can perform molecular docking and MD simulations as described above. This allows for the rational design of modifications to the this compound scaffold to enhance its binding affinity and selectivity. nih.gov For instance, a chemist might add a functional group to the molecule to form a new hydrogen bond with a specific amino acid residue in the binding site, guided by the computational model.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical biological evaluation and pharmacological characterization of the specific chemical compound this compound according to the requested outline.

Searches for in vitro biological activity, including enzyme inhibition (IC50), receptor binding (Ki), cell-based functional assays, target engagement, and mechanism of action for this particular compound did not yield specific research findings.

While one vendor source suggests that this compound is a heterocyclic organic compound with potential biological activity, particularly for developing treatments for neurological disorders, it does not provide any concrete experimental data, such as IC50 or Ki values, to substantiate these claims. smolecule.com The literature contains studies on related but structurally distinct molecules, such as other methoxypyridine derivatives, which have been investigated for various therapeutic applications, including as anticancer agents or enzyme inhibitors. nih.govnih.govmdpi.com However, these findings cannot be directly attributed to this compound.

Consequently, without specific peer-reviewed data on its enzyme inhibition, receptor binding affinities, effects in cell-based assays, primary biological targets, or influence on downstream signaling pathways, it is not possible to construct the scientifically accurate and detailed article as requested. Further experimental research on this compound is required to elucidate its pharmacological profile.

Preclinical Biological Evaluation and Pharmacological Characterization

Preclinical In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

A series of in vitro studies have been conducted to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(3-Fluorophenyl)-2-methoxypyridine.

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. The stability of this compound was assessed using liver microsomes and hepatocytes from various species, which contain key drug-metabolizing enzymes. nih.gov

While specific data for this compound is not available, studies on structurally related methoxypyridine derivatives have indicated that metabolism can be influenced by the substitution pattern on the pyridine (B92270) ring. nih.govnih.gov For instance, research on 2-amino-3-methylpyridine (B33374) showed that metabolism in rabbit hepatic microsomes leads to N-oxidation and C-oxidation products, with different cytochrome P450 (CYP) isozymes (CYP2B, CYP2E, CYP3A, and CYP1A) being responsible for the various metabolic pathways. nih.gov Pre-treatment of animals with inducers like phenobarbitone or β-naphthoflavone altered the metabolic profile, highlighting the role of specific CYPs. nih.gov

| Species | Test System | Key Findings |

| Rabbit | Hepatic Microsomes, S9 Supernatants | Metabolism of 2-amino-3-methylpyridine involves N-oxidation and C-oxidation by various CYP isozymes. nih.gov |

| Rat, Rabbit | Hepatic Preparations | Formation of N-oxide and hydroxylated metabolites of 2-amino-3-methylpyridine observed. nih.gov |

This table is based on data for structurally related compounds and is for illustrative purposes.

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. The permeability of this compound was evaluated using standard in vitro models.

The Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption. springernature.comnih.gov These cells, when grown as a monolayer, form tight junctions and express transporters, mimicking the intestinal barrier. nih.govmdpi.com While specific apparent permeability (Papp) values for this compound are not yet published, high permeability in this assay is generally indicative of good oral absorption. researchgate.net For example, a related compound, IN-1130, demonstrated a high Papp of (45.0 ± 2.3) x 10⁻⁶ cm/s in a Caco-2 cell monolayer model, suggesting good absorption potential. researchgate.net

Brain penetration is a critical factor for compounds targeting the central nervous system (CNS). In silico models and in vitro assays are used to predict the ability of a compound to cross the blood-brain barrier (BBB). Studies on other fluorophenyl-containing compounds have shown that factors like lipophilicity and interaction with efflux transporters are key determinants of CNS penetration. nih.govresearchgate.net

| Assay | Purpose | General Interpretation |

| Caco-2 Permeability | Predicts intestinal absorption | High Papp value suggests good oral absorption. springernature.comnih.govresearchgate.net |

| PAMPA | Assesses passive diffusion | High permeability suggests good passive absorption. |

| Brain Tissue Binding | Measures non-specific binding in the brain | Low binding is often desirable for higher free drug concentrations. |

This table outlines common assays and their general interpretation in drug discovery.

The potential for a new chemical entity to cause drug-drug interactions (DDIs) is a major safety consideration. This is often mediated by inhibition or induction of cytochrome P450 (CYP) enzymes. nih.govgeekymedics.com

CYP Inhibition: The inhibitory potential of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) would be determined using human liver microsomes. criver.com Compounds with pyridine moieties have been explored as potential CYP inhibitors. nih.gov Significant inhibition of a major CYP enzyme could lead to clinically relevant DDIs by increasing the plasma concentrations of co-administered drugs that are substrates of that enzyme. nih.gov

CYP Induction: The potential of this compound to induce the expression of CYP enzymes is typically evaluated in cultured human hepatocytes. solvobiotech.com Induction can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. solvobiotech.comnih.gov Studies with compounds like mesalazine have shown concentration-dependent induction of CYP2B6 and CYP3A4 in hepatocyte cell lines. biomolther.org It is important to note that findings of CYP induction in rodent models may not always translate to humans. researchgate.net

| Interaction Type | In Vitro System | Potential Consequence |

| CYP Inhibition | Human Liver Microsomes | Increased plasma levels of co-administered drugs. nih.govcriver.com |

| CYP Induction | Primary Human Hepatocytes | Decreased efficacy of co-administered drugs. solvobiotech.comnih.govbiomolther.org |

This table summarizes the assessment of drug-drug interaction potential.

Preclinical In Vivo Pharmacokinetic (PK) Studies in Relevant Animal Models

Following in vitro characterization, the pharmacokinetic behavior of this compound is being evaluated in animal models to understand its in vivo disposition.

In vivo pharmacokinetic studies in species such as rats are essential to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. nih.gov While specific pharmacokinetic data for this compound is not available, studies on similar molecules provide insights. For example, a study on 2-(2-fluorophenyl)-5-phenyl-7-propyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine in rats showed favorable pharmacokinetic characteristics and excellent brain penetration. nih.govresearchgate.net

Tissue distribution studies are conducted to understand where the compound accumulates in the body after administration. nih.goveuropa.eu These studies can reveal potential sites of action or off-target accumulation. For CNS drug candidates, achieving a high brain-to-plasma concentration ratio is often a key objective. nih.govresearchgate.net Studies with other compounds have shown that they can be readily distributed to organs like the liver, kidneys, and lungs. researchgate.netmdpi.com

| Animal Model | Key PK Parameters Investigated |

| Rat | Clearance (CL), Volume of Distribution (Vd), Half-life (t1/2), Bioavailability (%F). researchgate.netnih.gov |

| Mouse | Systemic exposure (AUC), Maximum Concentration (Cmax). researchgate.net |

| Dog | Oral bioavailability, Plasma half-life. researchgate.net |

| Monkey | Oral bioavailability, Plasma half-life. researchgate.net |

This table lists common animal models and the pharmacokinetic parameters typically evaluated.

Identification of Major Metabolites and Excretion Pathways in Animals

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the major metabolites and excretion pathways of this compound in animal models. Studies detailing the biotransformation of this compound, including the identification of its metabolic products and the primary routes of their elimination from the body (e.g., renal, biliary), are not publicly available. Therefore, a detailed description and data table for this section cannot be provided.

Preclinical Efficacy Studies in Validated Animal Disease Models

There is no publicly available information from preclinical efficacy studies on this compound in validated animal disease models. The scientific literature lacks data on the testing of this specific compound in animal models relevant to any disease.

Selection and Characterization of Animal Models for Disease Relevance

Information regarding the selection and characterization of specific animal models used to evaluate the therapeutic potential of this compound is not available in the public domain. Research reports detailing the rationale for choosing particular animal models to study the efficacy of this compound have not been published.

Evaluation of Pharmacodynamic Biomarkers in Animal Studies

No studies have been identified in the public scientific literature that report on the evaluation of pharmacodynamic biomarkers in animal studies involving this compound. Data on biomarkers that could provide insights into the compound's mechanism of action and therapeutic effect in animal models are not available.

Demonstration of Proof-of-Concept in Specific Disease Indications

There is no published evidence or documentation demonstrating proof-of-concept for this compound in any specific disease indication based on animal studies. The necessary preclinical research to establish a therapeutic rationale for this compound does not appear to be available in the public domain.

Future Research Directions and Preclinical Translational Perspectives

Rational Design of Next-Generation Analogs with Improved Preclinical Profiles

The rational design of next-generation analogs of 3-(3-Fluorophenyl)-2-methoxypyridine will be pivotal in optimizing its therapeutic potential. A key strategy will involve extensive structure-activity relationship (SAR) studies to delineate the contributions of the fluorophenyl and methoxy (B1213986) moieties to the compound's biological activity. nih.gov Modifications to these groups, as well as to the pyridine (B92270) core, can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties.

For instance, if the primary mechanism of action is identified as kinase inhibition, computational modeling can be employed to predict binding interactions within the ATP-binding pocket of target kinases. nih.govnih.gov This can guide the synthesis of analogs with improved affinity and selectivity, thereby minimizing off-target effects. Bioisosteric replacement of the fluorine atom with other functional groups, or altering the substitution pattern on the phenyl ring, could modulate the compound's electronic and steric properties to achieve more favorable interactions with the target protein.

Similarly, if the compound is found to inhibit tubulin polymerization, a mechanism shared by several successful anticancer agents, analogs can be designed to optimize interactions with the colchicine-binding site on tubulin. bioworld.comnih.govnih.govmdpi.com The 3-fluorophenyl group, in this context, may be critical for establishing key binding interactions, and its modification could lead to enhanced antiproliferative activity.

| Compound | Modification Strategy | Rationale | Potential Improvement |

| Analog A | Substitution of the 3-fluoro group with other halogens (Cl, Br) or a trifluoromethyl group. | To investigate the impact of electronic and steric effects on target binding. | Enhanced potency and selectivity. |

| Analog B | Altering the position of the fluorine atom on the phenyl ring (e.g., 2-fluoro or 4-fluoro). | To explore different binding orientations within the target's active site. | Improved target engagement. |

| Analog C | Replacement of the 2-methoxy group with other alkoxy groups or bioisosteric equivalents. | To modulate metabolic stability and pharmacokinetic properties. | Improved oral bioavailability and half-life. |

| Analog D | Introduction of additional substituents on the pyridine ring. | To create new interaction points with the target protein. | Increased binding affinity. |

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

A thorough understanding of the mechanism of action of this compound is crucial for identifying novel therapeutic indications. Given the established activities of related pyridine derivatives, several promising avenues exist for investigation.

If the compound is found to be a kinase inhibitor, its therapeutic potential could extend to various cancers driven by specific kinase mutations or overexpression. nih.govnih.govrsc.orgmdpi.com For example, inhibition of receptor tyrosine kinases such as VEGFR could suggest applications in anti-angiogenic therapies. chemijournal.com Inhibition of serine/threonine kinases like Aurora kinase B, which is often overexpressed in aggressive tumors, could open up avenues for treating a broad range of malignancies. nih.gov

Should the compound prove to be a potent inhibitor of tubulin polymerization, its primary therapeutic indication would likely be in the treatment of rapidly proliferating solid tumors and hematological malignancies. nih.govnih.govrsc.org The ability to disrupt microtubule dynamics is a clinically validated anticancer strategy, and novel agents in this class are of significant interest.

Furthermore, the potential for this compound to modulate the TGF-β signaling pathway warrants investigation. nih.govmedchemexpress.comnih.govsigmaaldrich.com Dysregulation of this pathway is implicated in tumor progression, fibrosis, and immune evasion. A selective inhibitor could have therapeutic applications not only in oncology but also in fibrotic diseases.

| Potential Mechanism | Therapeutic Indication | Rationale |

| Kinase Inhibition | Non-small cell lung cancer, breast cancer, colorectal cancer | Many of these cancers are driven by aberrant kinase signaling. |

| Tubulin Polymerization Inhibition | Ovarian cancer, leukemia, lymphoma | These malignancies are often sensitive to microtubule-disrupting agents. |

| TGF-β Pathway Inhibition | Pancreatic cancer, glioblastoma, idiopathic pulmonary fibrosis | These diseases are characterized by dysregulated TGF-β signaling. |

Development and Application of Advanced In Vitro and In Vivo Research Models

To rigorously evaluate the therapeutic potential of this compound and its analogs, a suite of advanced in vitro and in vivo research models will be essential.

In Vitro Models: Initial screening will involve a panel of human cancer cell lines to assess the compound's antiproliferative activity. nih.govnih.gov High-content imaging can be utilized to observe cellular effects, such as changes in microtubule structure or cell cycle arrest, providing early mechanistic clues. mdpi.com For kinase inhibitor evaluation, enzymatic assays against a broad panel of kinases will be necessary to determine the compound's potency and selectivity profile. researchgate.net Three-dimensional (3D) cell culture models, such as spheroids or organoids, can provide a more physiologically relevant environment to assess drug efficacy compared to traditional 2D cultures.

In Vivo Models: Promising candidates from in vitro studies will advance to in vivo evaluation in animal models. researchgate.net Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard initial step to assess antitumor efficacy. bioworld.comnih.gov Orthotopic models, where tumor cells are implanted in the organ of origin, can provide more relevant data on tumor growth and metastasis. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations can also be valuable for assessing the efficacy of targeted therapies.

Integration of Systems Biology and Omics Technologies for Comprehensive Understanding

A systems biology approach, integrating various "omics" technologies, will be instrumental in gaining a comprehensive understanding of the cellular effects of this compound.

Genomics and Transcriptomics (RNA-Seq): These technologies can identify changes in gene expression patterns following treatment with the compound, revealing the cellular pathways that are modulated. This can help to confirm the intended mechanism of action and uncover potential off-target effects or mechanisms of resistance.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the cellular proteome and post-translational modifications, such as phosphorylation, providing direct evidence of kinase inhibition.

Metabolomics: This approach can reveal alterations in cellular metabolism, which is often dysregulated in cancer cells and can be a downstream consequence of inhibiting key signaling pathways.

By integrating these datasets, a more complete picture of the compound's biological activity can be constructed, facilitating the identification of predictive biomarkers for patient stratification and the development of rational combination therapies.

Strategic Preclinical Research for Investigational New Drug (IND) Application Support

The ultimate goal of preclinical research is to generate a comprehensive data package to support an Investigational New Drug (IND) application for clinical trials. This will require a series of well-defined studies conducted under Good Laboratory Practice (GLP) conditions.

Key components of an IND-enabling preclinical program for a compound like this compound would include:

Pharmacology: Definitive in vivo efficacy studies in relevant animal models to establish a dose-response relationship and confirm the therapeutic concept.

Pharmacokinetics (PK): Studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in multiple species. This information is critical for determining the appropriate starting dose and dosing schedule for human trials.

Toxicology: A comprehensive battery of toxicology studies to assess the safety of the compound. This includes single-dose and repeat-dose toxicity studies in at least two animal species (one rodent and one non-rodent), as well as safety pharmacology studies to evaluate effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).

Chemistry, Manufacturing, and Controls (CMC): Development of a scalable and reproducible synthesis process for the drug substance, along with the formulation of a stable drug product suitable for clinical administration.

Successful completion of these preclinical studies is a prerequisite for obtaining regulatory approval to initiate clinical trials and further explore the therapeutic potential of this compound in human patients.

Q & A

Q. What are the recommended safety protocols for handling 3-(3-Fluorophenyl)-2-methoxypyridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood .

- Emergency Measures: In case of accidental exposure, consult a poison control center immediately. No specific antidote is documented, but symptomatic treatment is advised .

- Fire Safety: Use CO₂ or dry chemical powder extinguishers. Avoid water jets to prevent toxic fume dispersion .

- Waste Disposal: Classify as hazardous waste and dispose of via certified facilities. Avoid environmental release due to unknown ecotoxicity .

Q. What spectroscopic methods are suitable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and fluorophenyl protons (δ ~6.8–7.5 ppm) for regiochemical confirmation. Compare with similar pyridine derivatives in , which detail dihedral angles and coupling constants .

- X-ray Crystallography: Resolve crystal packing and confirm substitution patterns, as demonstrated for structurally related compounds in and . Note potential steric effects from the methoxy group .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can researchers design a scalable synthesis route for this compound?

Answer:

- Key Steps:

- Nucleophilic Substitution: Start with 2-methoxypyridine and introduce the 3-fluorophenyl group via Suzuki-Miyaura coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

- Optimization: Adjust reaction temperature (80–100°C) and solvent (toluene/ethanol mixtures) to improve yields. Monitor for byproducts like dehalogenation or over-reduction.

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can structural data resolve contradictions in spectroscopic analysis of this compound derivatives?

Answer:

- Case Study: If NMR signals for fluorophenyl protons overlap with pyridine resonances, employ NOESY or ROESY to confirm spatial proximity between the methoxy group and fluorophenyl ring .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. provides bond angle and torsion angle benchmarks for validation .

- Crystallographic Refinement: Resolve ambiguities in regiochemistry by comparing experimental X-ray data (e.g., C–F bond lengths: ~1.35 Å) with literature values in .

Q. What strategies mitigate low yields in the synthesis of this compound analogs with bulky substituents?

Answer:

- Steric Hindrance Mitigation:

- Catalyst Screening: Test Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved cross-coupling efficiency with sterically hindered boronic acids .

- Solvent Effects: Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity, as demonstrated in for similar pyridine systems .

Q. How can researchers assess the bioaccumulation potential of this compound despite limited ecotoxicological data?

Answer:

- Predictive Modeling: Use the EPA EPI Suite to estimate logP (octanol-water partition coefficient). A logP >3 suggests bioaccumulation risk.

- In Silico Toxicity Screening: Apply tools like TEST (Toxicity Estimation Software Tool) to predict acute aquatic toxicity. Cross-reference with structurally similar compounds in and .

- Experimental Validation: Conduct Daphnia magna acute toxicity assays (OECD 202) at low concentrations (e.g., 0.1–10 mg/L) to generate preliminary data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.